2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate
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Description
2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate, also known as ACEA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACEA is a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have a range of effects on the central nervous system.
Scientific Research Applications
- Mechanistic studies are ongoing to understand how it interacts with viral proteins and nucleic acids, making it a promising candidate for antiviral drug development .
- Researchers investigate its potential as an anti-inflammatory agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
- Researchers explore its application in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .
- Investigations focus on its potential as an adjunct therapy for various cancers, including breast, lung, and colon cancer .
Antiviral Agents
Anti-inflammatory Properties
Neuroprotective Effects
Anticancer Activity
Metabolic Disorders
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
1-cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.C2HF3O2/c9-8(7-2-3-7)6-10-4-1-5-13(10,11)12;3-2(4,5)1(6)7/h7-8H,1-6,9H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGQLESPGJMRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(C2CC2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate |
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